molecular formula C22H28N2O3 B11501951 (3-Ethoxy-4-methoxybenzyl)[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amine

(3-Ethoxy-4-methoxybenzyl)[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amine

Cat. No.: B11501951
M. Wt: 368.5 g/mol
InChI Key: GVXIRDNERWUKFH-UHFFFAOYSA-N
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Description

(3-Ethoxy-4-methoxybenzyl)[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amine is a complex organic compound that features both benzyl and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethoxy-4-methoxybenzyl)[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzyl and indole intermediates separately, followed by their coupling.

    Preparation of Benzyl Intermediate: The benzyl intermediate can be synthesized through the alkylation of 3-ethoxy-4-methoxybenzyl chloride with an appropriate nucleophile.

    Preparation of Indole Intermediate: The indole intermediate is synthesized by the Fischer indole synthesis method, starting from 5-methoxy-2-methyl-1H-indole.

    Coupling Reaction: The final step involves the coupling of the benzyl and indole intermediates using a suitable amine coupling reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxy-4-methoxybenzyl)[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups such as halides, alkyls, or aryls.

Scientific Research Applications

Chemistry

In chemistry, (3-Ethoxy-4-methoxybenzyl)[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced performance in various applications.

Mechanism of Action

The mechanism of action of (3-Ethoxy-4-methoxybenzyl)[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.

    Disilanes: Organosilicon compounds with unique electronic properties.

    Fluorine compounds: Compounds containing fluorine atoms, known for their high reactivity and unique chemical behavior.

Uniqueness

(3-Ethoxy-4-methoxybenzyl)[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amine stands out due to its combination of benzyl and indole moieties, which confer unique chemical and biological properties

Properties

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

IUPAC Name

N-[(3-ethoxy-4-methoxyphenyl)methyl]-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethanamine

InChI

InChI=1S/C22H28N2O3/c1-5-27-22-12-16(6-9-21(22)26-4)14-23-11-10-18-15(2)24-20-8-7-17(25-3)13-19(18)20/h6-9,12-13,23-24H,5,10-11,14H2,1-4H3

InChI Key

GVXIRDNERWUKFH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCCC2=C(NC3=C2C=C(C=C3)OC)C)OC

Origin of Product

United States

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